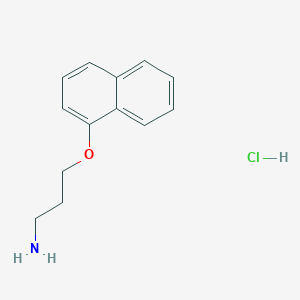
1-(3-Aminopropoxy)naphthalene hydrochloride
Vue d'ensemble
Description
1-(3-Aminopropoxy)naphthalene hydrochloride is a useful research compound. Its molecular formula is C13H16ClNO and its molecular weight is 237.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-Aminopropoxy)naphthalene hydrochloride (CAS number: 197504-23-7) is a chemical compound characterized by its naphthalene ring substituted with a 3-aminopropoxy group. This compound has garnered interest in the fields of organic chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₆ClN₁O
- Molecular Weight : Approximately 237.73 g/mol
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Alkylation Reactions : Utilizing naphthalene derivatives and appropriate alkylating agents.
- Functional Group Modifications : Modifying existing naphthalene compounds to introduce the aminopropoxy group.
1. Cell Culture Applications
Preliminary studies indicate that this compound acts as a non-ionic organic buffering agent , maintaining pH levels crucial for various biochemical assays and cell cultures. Its buffering capacity is particularly effective in the pH range of 6 to 8.5.
3. Interaction Studies
Interaction studies have focused on understanding how this compound behaves in biological systems and its interactions with other compounds. This includes:
- Reactivity with Biological Targets : Investigating how the functional groups in the compound interact with proteins or nucleic acids.
- Potential Therapeutic Implications : Although specific therapeutic effects require further investigation, initial findings suggest that it may play a role in pharmacological research.
Comparative Analysis with Similar Compounds
The following table summarizes key features of compounds structurally similar to this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(3-Aminopropoxy)naphthalene Hydrochloride | C₁₃H₁₆ClN₁O | Similar naphthalene structure; different substitution pattern |
| N-(3-Aminopropyl)aniline | C₉H₁₂N₂ | Contains an amino group; used in dye synthesis |
| 1-(4-Aminobutyl)naphthalene Hydrochloride | C₁₄H₁₈ClN₁O | Longer alkyl chain; potential different biological activity |
Propriétés
IUPAC Name |
3-naphthalen-1-yloxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13;/h1-3,5-8H,4,9-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHJTHPYKGDDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















